JB170 Achieves Potent Aurora-A Degradation with a DC50 of 28 nM in MV4-11 Leukemia Cells
JB170 demonstrates potent degradation of Aurora-A in MV4-11 human leukemia cells, achieving a half-maximal degradation concentration (DC50) of 28 nM [1]. This is comparable to the second-generation analog CCT400028, which has a reported DC50 of 29 nM in the same cell line .
| Evidence Dimension | Aurora-A degradation potency (DC50) |
|---|---|
| Target Compound Data | 28 nM (JB170) |
| Comparator Or Baseline | 29 nM (CCT400028) |
| Quantified Difference | No significant difference |
| Conditions | MV4-11 human leukemia cells; 6-hour treatment |
Why This Matters
This quantifies JB170's potency as a chemical tool for studying Aurora-A loss-of-function, establishing it as a benchmark degrader against which newer analogs are compared.
- [1] Adhikari B, et al. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase. Nat Chem Biol. 2020;16(11):1179-1188. View Source
